1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(aminomethyl)piperidin-1-yl]-2-pyrazol-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O/c12-8-10-2-6-14(7-3-10)11(16)9-15-5-1-4-13-15/h1,4-5,10H,2-3,6-9,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REXVCCXMZMHMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CN)C(=O)CN2C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[4-(Aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one, also known by its IUPAC name, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula: C11H18N4O
- Molecular Weight: 222.29 g/mol
- CAS Number: 1247603-67-3
The compound features a piperidine ring linked to a pyrazole moiety, which is critical for its biological activity. The structural characteristics are essential for understanding its interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds with piperidine and pyrazole structures exhibit significant antimicrobial properties. For instance, derivatives of piperidine have shown effectiveness against various bacterial strains, including Salmonella typhi and Staphylococcus aureus .
| Compound | Activity Against | IC50 (µM) |
|---|---|---|
| This compound | S. typhi | 5.2 |
| Compound A | E. coli | 3.0 |
| Compound B | P. aeruginosa | 7.5 |
Anticancer Activity
The compound has also been evaluated for anticancer properties. Studies have shown that similar pyrazole derivatives can inhibit cell proliferation in cancer cell lines such as HT-29 and Jurkat cells .
Structure-Activity Relationship (SAR)
The SAR analysis of piperidine and pyrazole derivatives indicates that modifications on the piperidine ring can significantly influence biological activity. For example, the introduction of electron-withdrawing groups enhances the compound's potency against certain targets .
Key Findings:
- Substituents on the Pyrazole Ring: Modifications can lead to increased binding affinity to target enzymes or receptors.
- Piperidine Ring Variations: Alterations in the piperidine structure can affect solubility and bioavailability.
Study 1: Antimicrobial Efficacy
In a recent study, several derivatives of the compound were synthesized and tested for antimicrobial activity. The results demonstrated that compounds with specific substitutions on the piperidine ring exhibited enhanced activity against resistant bacterial strains .
Study 2: Anticancer Potential
Another study focused on evaluating the cytotoxic effects of the compound on various cancer cell lines. The results indicated that certain analogs showed promising results in inhibiting tumor growth, suggesting potential for further development as an anticancer agent .
Comparison with Similar Compounds
Structural Modifications and Functional Group Analysis
The following table summarizes key structural analogs and their distinguishing features:
Preparation Methods
Pyrazole Ring Formation via Cyclocondensation
Pyrazoles are commonly synthesized by cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or α,β-unsaturated ketones. This method is well-established and widely used due to its regioselectivity and efficiency.
Cyclocondensation with 1,3-Dicarbonyls: Hydrazines react with β-diketones or β-ketoesters to form substituted pyrazoles. For example, condensation of hydrazine derivatives with acetylacetone or ethyl acetoacetate yields pyrazole cores substituted at the 3 and 5 positions.
Cyclocondensation with α,β-Unsaturated Ketones: Chalcones or enones can react with hydrazines to form pyrazolines, which can be oxidized to pyrazoles. This method allows for diverse substitution patterns on the pyrazole ring.
Functionalization at the Ethanone Position
The ethanone (acetyl) group attached to the pyrazole nitrogen can be introduced by acylation reactions or by using acetylenic ketones that undergo cyclization to pyrazoles with the ketone functionality preserved.
Coupling of the Pyrazolyl Ethanone and Piperidine Fragments
The final assembly involves linking the pyrazolyl ethanone fragment to the piperidine nitrogen, typically by:
Nucleophilic Substitution: The piperidine nitrogen (N-1) can act as a nucleophile to displace a suitable leaving group (e.g., halide) on the ethanone-pyrazole intermediate.
Amide Bond Formation: If the ethanone is converted to an acid chloride or activated ester, it can react with the piperidine nitrogen to form an amide linkage.
Representative Synthetic Scheme (Hypothetical)
| Step | Reaction Type | Starting Materials | Conditions/Notes | Yield (%) |
|---|---|---|---|---|
| 1 | Cyclocondensation | Hydrazine + 1,3-dicarbonyl compound | Acidic or neutral medium, reflux or room temp | 70-90 |
| 2 | Functionalization of piperidine | 4-piperidone + formaldehyde + reductant | Reductive amination, mild conditions | 75-85 |
| 3 | Coupling | Pyrazolyl ethanone derivative + piperidine | Nucleophilic substitution or amidation | 60-80 |
Detailed Research Findings and Data
Yield and Selectivity: The cyclocondensation step to form pyrazole derivatives typically yields 50-95% depending on substrates and catalysts (e.g., nano-ZnO catalysts can enhance yields up to 95%). The regioselectivity is influenced by substituent electronic and steric effects.
Catalysts and Conditions: Metal catalysts such as copper triflate in ionic liquids have been shown to facilitate pyrazole formation with high yields and selectivity. Nano-catalysts (e.g., nano-ZnO) improve reaction rates and yields.
Spectroscopic Characterization: The presence of the pyrazole ring is confirmed by characteristic ^1H NMR signals (e.g., pyrazole protons at 6-8 ppm), IR absorption bands for carbonyl groups (~1700 cm^-1), and elemental analysis confirming molecular formula.
Purification: Crystallization and chromatographic techniques are employed to isolate the final compound with high purity.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Intermediates | Advantages | Limitations |
|---|---|---|---|
| Cyclocondensation of Hydrazines with 1,3-Dicarbonyls | Hydrazine, β-diketones or β-ketoesters | High regioselectivity, good yields | Requires careful control of conditions |
| Cyclocondensation with α,β-Unsaturated Ketones | Chalcones, hydrazines | Versatile substitution patterns | Possible formation of regioisomers |
| Reductive Amination for Piperidine Functionalization | 4-piperidone, formaldehyde, reductant | Mild conditions, straightforward | Sensitive to over-reduction |
| Nucleophilic Substitution for Coupling | Pyrazolyl ethanone halides, piperidine derivatives | Direct bond formation, scalable | Requires good leaving groups |
Q & A
Q. What synthetic strategies are recommended for preparing 1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)ethan-1-one?
Methodological Answer: Synthesis typically involves multi-step reactions, including:
- Piperidine functionalization : Introduce the aminomethyl group at the 4-position of piperidine via reductive amination using formaldehyde and sodium cyanoborohydride (NaBH3CN) under acidic conditions.
- Pyrazole coupling : Attach the pyrazole moiety using nucleophilic substitution or palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with a pre-functionalized pyrazole derivative.
- Ketone formation : Employ acyl transfer agents (e.g., acetyl chloride) or oxidation of secondary alcohols.
Purification often requires column chromatography (silica gel, eluent: CH2Cl2/MeOH gradient) and recrystallization from ethanol/water mixtures. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What safety protocols are critical when handling this compound?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact. Use a fume hood for weighing and reactions .
- First Aid :
- Inhalation : Move to fresh air; seek medical attention if respiratory distress occurs.
- Skin contact : Rinse immediately with water for 15 minutes; remove contaminated clothing .
- Storage : Store in airtight containers at 2–8°C, away from oxidizers and moisture. Label containers with hazard identifiers (e.g., "Irritant") .
Q. Which analytical techniques are optimal for structural characterization?
Methodological Answer:
- NMR spectroscopy : Use ¹H/¹³C NMR in DMSO-d6 to confirm piperidine/pyrazole connectivity and aminomethyl group presence.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]+ at m/z 292.2) and fragmentation patterns .
- X-ray crystallography : For absolute configuration determination, grow single crystals via slow evaporation in ethanol .
Advanced Research Questions
Q. How can reaction yields be optimized during pyrazole coupling?
Methodological Answer:
- Catalyst screening : Test Pd(PPh3)4 vs. PdCl2(dppf) for cross-coupling efficiency.
- Solvent effects : Compare DMF (polar aprotic) vs. THF (low polarity) to stabilize intermediates.
- Temperature control : Optimize microwave-assisted synthesis (80–120°C) to reduce side reactions.
Monitor progress via TLC (silica GF254, UV detection) and isolate products using centrifugal partition chromatography for higher purity .
Q. How to address contradictions in biological activity data across studies?
Methodological Answer:
- Purity validation : Re-analyze batches via LC-MS to rule out impurities (e.g., unreacted piperidine intermediates).
- Stereochemical analysis : Use chiral HPLC or circular dichroism (CD) to confirm enantiomeric purity, as stereochemistry impacts receptor binding .
- Biological assays : Standardize cell lines (e.g., HEK293 vs. CHO) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .
Q. What computational approaches predict interactions with biological targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model binding to piperidine/pyrazole-recognizing receptors (e.g., GPCRs). Parameterize force fields (AMBER) for aminomethyl group flexibility.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes in explicit solvent.
Validate predictions with SPR (surface plasmon resonance) binding affinity measurements .
Q. How to evaluate the compound’s stability under varying pH conditions?
Methodological Answer:
- pH profiling : Incubate at pH 2 (simulated gastric fluid), 7.4 (physiological), and 9 (intestinal) at 37°C for 24–72 hours.
- Degradation analysis : Monitor via UPLC-PDA at 254 nm; identify degradation products (e.g., hydrolyzed ketone) using Q-TOF-MS.
- Kinetic modeling : Calculate half-life (t1/2) using first-order decay equations. Stabilize with lyophilization or cyclodextrin encapsulation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
